molecular formula C17H17ClN2O3 B15075731 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide CAS No. 73546-15-3

4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide

Cat. No.: B15075731
CAS No.: 73546-15-3
M. Wt: 332.8 g/mol
InChI Key: BAPYSZQSNLENHT-UHFFFAOYSA-N
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Description

4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide is a synthetic organic compound that belongs to the class of naphthamide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both chloro and hydroxy functional groups, along with the methacrylamidoethyl side chain, suggests potential reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting from naphthalene, nitration followed by reduction can yield 1-amino-2-naphthol.

    Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.

    Amidation: The resulting 4-chloro-1-hydroxy-2-naphthoyl chloride can be reacted with 2-methacrylamidoethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 4-chloro-1-keto-N-(2-methacrylamidoethyl)-2-naphthamide.

    Reduction: Formation of 1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide.

    Substitution: Formation of various substituted naphthamide derivatives.

Scientific Research Applications

Chemistry

    Polymer Chemistry: Used as a monomer or comonomer in the synthesis of specialty polymers with unique properties.

    Catalysis: Potential ligand in metal-catalyzed reactions.

Biology

    Bioconjugation: Used in the modification of biomolecules for imaging or therapeutic purposes.

Medicine

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

Industry

    Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide would depend on its specific application. In drug development, it might interact with specific enzymes or receptors, modulating their activity. In polymer chemistry, it would participate in polymerization reactions, forming covalent bonds with other monomers.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-hydroxy-2-naphthamide: Lacks the methacrylamidoethyl side chain.

    1-Hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide: Lacks the chloro group.

    4-Chloro-1-hydroxy-2-naphthoic acid: Contains a carboxylic acid group instead of the amide.

Uniqueness

4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields.

Properties

CAS No.

73546-15-3

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

4-chloro-1-hydroxy-N-[2-(2-methylprop-2-enoylamino)ethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C17H17ClN2O3/c1-10(2)16(22)19-7-8-20-17(23)13-9-14(18)11-5-3-4-6-12(11)15(13)21/h3-6,9,21H,1,7-8H2,2H3,(H,19,22)(H,20,23)

InChI Key

BAPYSZQSNLENHT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O

Origin of Product

United States

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